Rosiridine

Vue d'ensemble

Description

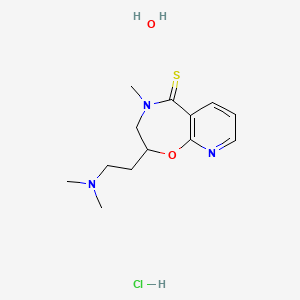

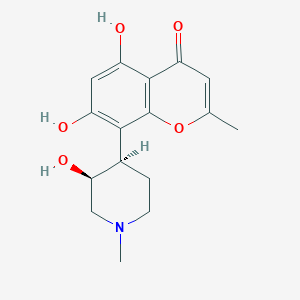

Rosiridin is a chemical compound that has been isolated from the plant Rhodiola sachalinensis. It is a monoterpene glycoside known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cognitive impairments. Rosiridin has shown promise in inhibiting monoamine oxidases A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine .

Applications De Recherche Scientifique

Rosiridin has been extensively studied for its potential therapeutic effects. It has shown promise in the following areas:

Anti-Huntington’s Disease: Rosiridin has demonstrated protective effects against Huntington’s disease-like symptoms in rats by modulating oxidative stress, acetylcholinesterase inhibition, and brain-derived neurotrophic factor levels.

Antidepressant Effects: By inhibiting monoamine oxidases A and B, rosiridin may help in the treatment of depression and senile dementia.

Mécanisme D'action

Target of Action

Rosiridin, also known as beta-D-Glucopyranoside, (2E,4S)-4-hydroxy-3,7-dimethyl-2,6-octadienyl, is a chemical compound that has been isolated from Rhodiola sachalinensis . The primary targets of Rosiridin are monoamine oxidases A and B . These enzymes are involved in the breakdown of monoamines, which are neurotransmitters that play crucial roles in various brain functions, including mood regulation and cognitive processes .

Mode of Action

Rosiridin exerts its effects by inhibiting the activity of monoamine oxidases A and B . By inhibiting these enzymes, Rosiridin prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters in the brain . This can result in improved mood and cognitive function, suggesting potential benefits in the treatment of conditions such as depression and senile dementia .

Biochemical Pathways

The action of Rosiridin affects the monoaminergic system, specifically the pathways involving monoamines such as dopamine, norepinephrine, and serotonin . By inhibiting monoamine oxidases A and B, Rosiridin disrupts the normal breakdown of these neurotransmitters, leading to increased levels in the brain . This can influence various downstream effects, including mood regulation and cognitive processes .

Result of Action

The inhibition of monoamine oxidases A and B by Rosiridin leads to increased levels of monoamines in the brain . This can result in improved mood and cognitive function, suggesting potential benefits in the treatment of conditions such as depression and senile dementia . Additionally, Rosiridin has been shown to have beneficial effects on the human central nervous system and enhances brain function .

Analyse Biochimique

Biochemical Properties

Rosiridin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling . Additionally, rosiridin modulates oxidative stress markers such as glutathione, catalase, and superoxide dismutase, which are crucial for maintaining cellular redox balance . Rosiridin also interacts with brain-derived neurotrophic factor, succinate dehydrogenase, and nitrite levels, indicating its involvement in neuroprotective pathways .

Cellular Effects

Rosiridin exerts various effects on different cell types and cellular processes. In neuronal cells, rosiridin has been shown to reduce oxidative and nitrative stress, leading to decreased apoptosis and inflammation . It influences cell signaling pathways by modulating the activity of caspases, tumor necrosis factor-alpha, and interleukins, which are key players in the inflammatory response . Rosiridin also affects gene expression by altering the levels of brain-derived neurotrophic factor and other neurotrophic factors, thereby promoting neuronal survival and function .

Molecular Mechanism

The molecular mechanism of rosiridin involves several key interactions at the molecular level. Rosiridin binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This enhances cholinergic signaling and improves cognitive function. Rosiridin also acts as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in the inflammatory response, such as caspases and tumor necrosis factor-alpha, thereby reducing inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rosiridin have been observed to change over time. Rosiridin is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term exposure to rosiridin has been shown to maintain its neuroprotective effects, with continued modulation of oxidative stress markers, inflammatory cytokines, and neurotrophic factors . These findings suggest that rosiridin can provide lasting benefits in the context of neurodegenerative diseases and cognitive impairments.

Dosage Effects in Animal Models

The effects of rosiridin vary with different dosages in animal models. At lower doses, rosiridin has been shown to enhance cognitive function and reduce oxidative stress without causing significant toxicity . At higher doses, rosiridin may exhibit toxic effects, including increased oxidative stress and apoptosis . It is important to determine the optimal dosage of rosiridin to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

Rosiridin is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as acetylcholinesterase, succinate dehydrogenase, and catalase, modulating their activity and influencing metabolic flux . Rosiridin also affects the levels of metabolites such as glutathione, superoxide dismutase, and malondialdehyde, which are important indicators of cellular redox status . These interactions highlight the role of rosiridin in maintaining cellular homeostasis and protecting against oxidative damage.

Transport and Distribution

Rosiridin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Rosiridin interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, rosiridin accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects .

Subcellular Localization

The subcellular localization of rosiridin is crucial for its activity and function. Rosiridin is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . It may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy . The targeting signals and localization of rosiridin contribute to its ability to modulate cellular processes and protect against neurodegenerative diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rosiridin can be synthesized through the extraction of Rhodiola sachalinensis roots. The methanolic extract from the roots is partitioned into an ethyl acetate-water mixture to obtain an ethyl acetate-soluble phase and an aqueous layer. The aqueous layer is further extracted with n-butanol to give a n-butanol-soluble phase . The absolute stereostructure of rosiridin has been determined through the application of the modified Mosher’s method .

Industrial Production Methods

Industrial production of rosiridin involves large-scale extraction from Rhodiola sachalinensis roots using similar partitioning and extraction techniques as described above. The process is optimized to maximize yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Rosiridin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving rosiridin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions involving rosiridin include various derivatives that have enhanced therapeutic properties. These derivatives are studied for their potential use in treating neurodegenerative diseases and other medical conditions .

Comparaison Avec Des Composés Similaires

Rosiridin is unique compared to other monoterpene glycosides due to its specific inhibition of monoamine oxidases A and B. Similar compounds include:

Rosiridosides A, B, and C: These compounds are also isolated from Rhodiola sachalinensis and share similar glycoside structures but differ in their specific biological activities.

Salidroside: Another glycoside found in Rhodiola species, known for its adaptogenic and neuroprotective properties.

Rosiridin stands out due to its potent inhibition of monoamine oxidases and its potential therapeutic applications in neurodegenerative diseases and cognitive impairments.

Propriétés

Numéro CAS |

100462-37-1 |

|---|---|

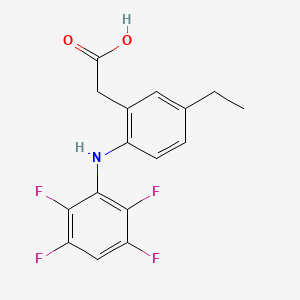

Formule moléculaire |

C16H28O7 |

Poids moléculaire |

332.39 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[(2E,4S)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+/t11-,12+,13+,14-,15+,16+/m0/s1 |

Clé InChI |

PBPYEEMQIFDGSQ-MOIFMYGASA-N |

SMILES |

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |

SMILES isomérique |

CC(=CC[C@@H](/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)O)C |

SMILES canonique |

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Rosiridin; (-)-Rosiridin; 6'-O-Deacetylrosiridoside C; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.